molecular formula C13H16N2 B1596278 2-Phenyl-2-piperidinoacetonitrile CAS No. 5766-79-0

2-Phenyl-2-piperidinoacetonitrile

Cat. No.: B1596278
CAS No.: 5766-79-0
M. Wt: 200.28 g/mol
InChI Key: IXQJQHORYHYKBD-UHFFFAOYSA-N
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Description

2-Phenyl-2-piperidinoacetonitrile, identified by the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol, is a chemical compound of significant interest in pharmaceutical research and development . Its structure features both phenyl and piperidine rings attached to an acetonitrile group, contributing to its utility as a versatile synthetic intermediate. This compound serves as a key building block in the synthesis of novel chemical entities, particularly those targeting the central nervous system and pain management pathways . Research into its applications suggests potential for the development of compounds that modulate neurotransmitter activity. Specific studies, including molecular docking, have explored its binding affinity to various biological targets, indicating that it and its derivatives can interact with cyclooxygenase enzymes, which are crucial in inflammation processes . The compound has a calculated LogP of 2.76, indicating moderate lipophilicity, and a polar surface area of 35.82 Ų . Researchers should handle this material with appropriate safety precautions; it carries hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . This product is intended for research purposes only and is not approved for use in humans or as a drug. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable institutional and governmental regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-piperidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQJQHORYHYKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299234
Record name α-Phenyl-1-piperidineacetonitrile
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5766-79-0
Record name α-Phenyl-1-piperidineacetonitrile
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Record name Acetonitrile, 2-phenyl-2-piperidino-
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Record name 2-Phenyl-2-piperidinoacetonitrile
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Record name α-Phenyl-1-piperidineacetonitrile
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Record name 2-phenyl-2-piperidinoacetonitrile
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Synthetic Methodologies and Precursor Chemistry

Development of Novel Synthetic Pathways for 2-Phenyl-2-piperidinoacetonitrile

While the Strecker reaction remains the cornerstone for α-aminonitrile synthesis, ongoing research seeks more environmentally benign and efficient alternatives. One modern approach involves the development of greener methods that avoid highly toxic cyanide reagents. For instance, new methodologies utilize ammonium (B1175870) salts as catalysts for the synthesis of aminonitriles from readily available aminoacetonitrile, thus bypassing the direct use of cyanation agents. google.com Another area of innovation is the use of one-pot syntheses under mild, sometimes solvent-free, conditions, which can improve efficiency and reduce environmental impact. google.com For example, multi-component reactions catalyzed by indium powder in water have been shown to be highly effective for generating α-aminonitriles. nrochemistry.com While these novel methods are broadly applicable to α-aminonitriles, their specific application to produce this compound is a promising area for further research.

Classical Synthetic Approaches and Optimization Strategies

The most prominent classical method for synthesizing this compound is the Strecker synthesis. youtube.commasterorganicchemistry.com This reaction is a three-component condensation involving an aldehyde (benzaldehyde), a secondary amine (piperidine), and a cyanide source.

The mechanism proceeds in two main stages. First, piperidine (B6355638) reacts with benzaldehyde (B42025) to form an iminium ion intermediate. Subsequently, the cyanide ion (from a source like potassium cyanide) acts as a nucleophile, attacking the iminium ion to form the final this compound product. nrochemistry.commasterorganicchemistry.com

Reaction Scheme: Benzaldehyde + Piperidine + Potassium Cyanide → this compound + Potassium Hydroxide

Optimization of the Strecker synthesis often focuses on improving yields and reaction conditions. Key strategies include:

Catalysis: While the reaction can proceed without a catalyst, various Lewis acids and other catalysts have been explored to enhance reaction rates and yields. Indium and Montmorillonite KSF clay are examples of catalysts used in modern Strecker reactions. nrochemistry.commasterorganicchemistry.com

Cyanide Source: To avoid using highly toxic hydrogen cyanide (HCN) gas, safer alternatives like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN) are commonly employed. nrochemistry.commasterorganicchemistry.com

Solvent Conditions: Many modern protocols aim for greener synthesis by using water as a solvent or conducting the reaction under solvent-free conditions. nrochemistry.com

The table below summarizes various conditions reported for Strecker-type reactions.

CatalystCyanide SourceSolventTemperatureTypical Yield
Indium PowderTMSCNWaterRoom Temp.Excellent
Montmorillonite KSF ClayKCN/NaCNDichloromethaneNot specifiedGood
No CatalystKCNAlcoholic SolutionHeatedVariable
Sulfated PolyborateTMSCNSolvent-FreeRoom Temp.Excellent

This table represents general findings for Strecker reactions; specific yields for this compound may vary. nrochemistry.commasterorganicchemistry.comvedantu.comokstate.edu

Precursor Synthesis and Derivatization Routes

The primary precursors for the synthesis of this compound are benzaldehyde and piperidine.

Benzaldehyde: Industrially, benzaldehyde is predominantly produced through the liquid-phase chlorination and subsequent hydrolysis of toluene (B28343). britannica.comresearchgate.net Another major industrial method is the direct oxidation of toluene in the presence of a catalyst. vedantu.comresearchgate.netgoogle.com For laboratory preparations, methods like the Etard's reaction (oxidation of toluene with chromyl chloride) are used. vedantu.com Benzaldehyde is a versatile precursor used in the synthesis of numerous compounds, including dyes, perfumes, and other organic intermediates like cinnamic acid and mandelic acid. britannica.comwikipedia.org

Piperidine: The industrial production of piperidine is primarily achieved through the catalytic hydrogenation of pyridine. google.comyoutube.comwikipedia.org Molybdenum disulfide is a common catalyst for this transformation. wikipedia.org Alternative, though less common, routes include synthesis from 1,5-pentanediamine or the ammonolysis of tetrahydropyran. google.com Piperidine itself is a ubiquitous building block in the synthesis of pharmaceuticals and rubber vulcanization accelerators. youtube.comwikipedia.org

Stereoselective Synthesis and Chiral Resolution Techniques

The this compound molecule possesses a chiral center at the carbon atom bonded to the phenyl, piperidino, and cyano groups. Therefore, it can exist as a racemic mixture of two enantiomers. The synthesis of a single enantiomer can be achieved through two main strategies: asymmetric synthesis or chiral resolution.

Asymmetric Synthesis: Asymmetric Strecker reactions aim to produce an excess of one enantiomer directly. This is typically accomplished by using a chiral catalyst or a chiral auxiliary. acs.org While several methods exist for the asymmetric Strecker synthesis of α-amino acids and their derivatives, their specific application to secondary amines like piperidine is a more specialized area. acs.orgnih.gov The development of chiral organocatalysts and metal complexes continues to be an active field of research to facilitate such transformations with high enantioselectivity. vedantu.com

Chiral Resolution: Chiral resolution involves separating the enantiomers from a pre-formed racemic mixture. A classical method for resolving aminonitriles is through the formation of diastereomeric salts using a chiral resolving agent, such as an optically active acid like (-)-dibenzoyl-tartaric acid or tartaric acid. wikipedia.orgwikipedia.org The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the aminonitrile can be recovered by neutralizing the salt. wikipedia.org Dynamic kinetic resolution is a more advanced technique that combines resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. britannica.com

Process Chemistry Considerations for Research Scale

When conducting the synthesis of this compound on a research scale, several practical aspects must be considered.

Reaction Setup: The reaction is typically performed in a round-bottom flask equipped with a magnetic stirrer and, if necessary, a reflux condenser for reactions requiring heat. okstate.edu Given the toxicity of cyanide compounds, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Monitoring the Reaction: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the consumption of the starting materials (e.g., benzaldehyde) and the formation of the product.

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to a work-up procedure to isolate the crude product. This often involves:

Quenching: Neutralizing any excess reagents.

Extraction: Using an organic solvent (e.g., diethyl ether, dichloromethane) to extract the product from the aqueous phase. okstate.edu

Washing: The organic layer is washed with water or brine to remove water-soluble impurities.

Drying: The organic extract is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Concentration: The solvent is removed under reduced pressure using a rotary evaporator.

The crude product is then purified. Common purification methods for α-aminonitriles include:

Recrystallization: Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals. Ethanol is a common solvent for this purpose.

Flash Chromatography: Passing the crude product through a silica (B1680970) gel column to separate it from impurities based on polarity. nrochemistry.com

The purity of the final product is then confirmed using analytical techniques such as NMR spectroscopy and melting point analysis.

Chemical Reactivity and Transformation Studies

Oxidation Reactions and Product Characterization

The oxidation of α-aminonitriles like 2-Phenyl-2-piperidinoacetonitrile can proceed via several pathways, primarily targeting the tertiary amine and the benzylic position. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related structures. Oxidative C-H bond functionalization is a known method for the synthesis of α-aminonitriles from tertiary amines. mdpi.com This suggests that the benzylic C-H bond in a precursor to this compound is susceptible to oxidation.

In the presence of strong oxidizing agents, the phenyl ring could potentially undergo oxidation, although aromatic rings are generally resistant to such transformations. wikipedia.org More commonly, oxidation of α-amino acids, which can be formed from the hydrolysis of α-aminonitriles, can lead to the formation of nitriles with one less carbon atom through oxidative decarboxylation. researchgate.net

Oxidizing Agent Potential Product(s) Reaction Conditions Notes
Trichloroisocyanuric AcidPhenylglyoxylonitrileIn water or methanol (B129727) with pyridineInferred from oxidative decarboxylation of α-amino acids. researchgate.net
Potassium PermanganateBenzoic AcidAcidified, refluxPossible under harsh conditions, leading to cleavage of the C-C bond. researchgate.net
OzonePhenylglyoxylonitrileOzonolysisPotential for selective oxidation of the benzylic position.

Reduction Reactions and Mechanistic Pathways

The nitrile group in this compound is the primary site for reduction. Catalytic hydrogenation or treatment with metal hydrides can reduce the nitrile to a primary amine. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org The reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced. libretexts.org

Reductive hydrolysis of nitriles to alcohols has also been reported, proceeding through a domino reaction sequence involving hydrogenation to a primary imine, hydrolysis to an aldehyde, and subsequent hydrogenation to the alcohol. researchgate.net

Reducing Agent Product Reaction Conditions Mechanism
Lithium Aluminum Hydride (LiAlH₄)2-Phenyl-2-piperidinoethanamineAnhydrous ether or THFNucleophilic addition of hydride. libretexts.org
Catalytic Hydrogenation (e.g., H₂/Raney Ni)2-Phenyl-2-piperidinoethanamineHigh pressure and temperatureHeterogeneous catalysis.
Nickel-catalyzed Reductive Hydrolysis2-Phenyl-2-piperidinoethanolIn the presence of molecular hydrogenDomino reaction: hydrogenation, hydrolysis, deamination, hydrogenation. researchgate.net

Hydrolysis and Solvolysis Phenomena

The hydrolysis of α-aminonitriles like this compound is a well-established reaction that typically yields α-amino acids. masterorganicchemistry.com This reaction can be catalyzed by either acid or base. masterorganicchemistry.com In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by a water molecule. libretexts.org The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

The rate of hydrolysis can be influenced by the steric and electronic properties of the substituents on the α-carbon. The presence of the bulky piperidine (B6355638) ring and the phenyl group may affect the rate of hydrolysis.

Reaction Reagents Product Notes
Acid-catalyzed HydrolysisH₃O⁺, heat2-Phenyl-2-piperidinoacetic acidProceeds via an intermediate amide. masterorganicchemistry.comkhanacademy.org
Base-catalyzed HydrolysisOH⁻, heat2-Phenyl-2-piperidinoacetate saltSaponification of the nitrile.
Solvolysis in AlcoholR-OH, H⁺2-Phenyl-2-piperidinoacetic acid esterFormation of an ester directly from the nitrile.

Derivatization Strategies for Functional Group Interconversion

The functional groups present in this compound offer multiple handles for derivatization. For analytical purposes, α-aminonitriles can be derivatized to facilitate their detection and separation. One such method involves reaction with o-phthalaldehyde (B127526) (OPA) and a chiral thiol to form diastereomeric isoindole derivatives, which can be analyzed by HPLC. nih.gov

From a synthetic standpoint, the nitrile group can be converted into various other functionalities. For instance, reaction with Grignard reagents followed by hydrolysis can yield ketones.

Reagent(s) Derivative Purpose Reference
o-Phthalaldehyde and chiral thiolDiastereomeric isoindoleEnantiomeric resolution by HPLC nih.gov
Grignard Reagent (RMgX) then H₃O⁺2-Phenyl-2-piperidino-1-alkanoneKetone synthesis libretexts.org
Hydroxylamine2-Phenyl-2-piperidinoacetamidoximeSynthesis of amidoximesGeneral reaction of nitriles.

Reactivity of the Nitrile Moiety

The nitrile group is a versatile functional group characterized by its electrophilic carbon atom. libretexts.org This electrophilicity allows it to react with a variety of nucleophiles. As an α-aminonitrile, the reactivity of the nitrile in this compound is modulated by the adjacent amino group. Theoretical calculations have suggested that α-aminonitriles are more reactive than other nitriles. nih.gov

Beyond hydrolysis and reduction, the nitrile group can participate in cycloaddition reactions and can be converted to heterocycles. For example, reaction with aminothiols can lead to the formation of thiazolines. nih.gov

Reactivity of the Piperidine Ring System

The nitrogen atom of the piperidine ring in this compound is a nucleophilic center and can readily undergo N-alkylation with alkyl halides. researchgate.netchemicalforums.com The reaction typically proceeds via an SN2 mechanism. The rate and outcome of the alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. To prevent the formation of the corresponding ammonium (B1175870) salt which can slow down the reaction, a base is often added to neutralize the acid formed. researchgate.net

The piperidine ring can also participate in reactions as a base, and its basicity will be influenced by the electronic effects of the substituents at the 2-position.

Reactivity of the Phenyl Substituent

The phenyl group in this compound is generally stable and resistant to oxidation and reduction under mild conditions. wikipedia.orgyoutube.com Its primary mode of reactivity is electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The substituent at the benzylic position, the piperidinoacetonitrile (B1294635) group, will direct incoming electrophiles to the ortho and para positions of the phenyl ring due to its ability to donate electron density through resonance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The choice of catalyst and reaction conditions is crucial to achieve the desired substitution pattern and to avoid side reactions.

Pharmacological and Biological Activity Investigations

In Vitro Biological Screening Assays

The chemical compound 2-Phenyl-2-piperidinoacetonitrile is recognized for its potential biological activities and is a subject of interest in pharmaceutical and medicinal chemistry research. ontosight.ai Its structure, featuring a phenyl group and a piperidine (B6355638) ring attached to an acetonitrile (B52724) backbone, lends itself to exploration for various pharmacological effects. ontosight.ai While it has been investigated for potential analgesic and anti-inflammatory properties, detailed public data from comprehensive in vitro biological screening assays, particularly concerning its enzyme inhibition profile, is not extensively available in the scientific literature. ontosight.ai Studies on structurally similar compounds suggest the possibility of interactions with biological targets like enzymes and receptors, but specific data for this compound remains limited. ontosight.ai

Despite the interest in its biological activities, specific and detailed research findings on the enzyme inhibition properties of this compound are not available in the public domain. The following sections detail the lack of available data for the specified enzyme targets.

Following a comprehensive review of scientific literature, no studies were found that specifically investigate the inhibitory effects of this compound on the hydrolase enzymes alpha/beta-hydrolase domain-containing 6 (ABHD6) or Alkaline Phosphatase (ALP).

There are no available research findings or data tables in published scientific literature detailing the in vitro inhibition of any carbonic anhydrase isozymes by this compound.

A search of scientific databases yielded no studies or specific data concerning the potential for this compound to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

There is no specific information or published data available from in vitro studies to confirm or quantify the inhibitory activity of this compound against cytochrome P450 enzymes, including the specific isozyme CYP2B6.

Beyond the specific enzymes listed previously, a broader search for other enzyme target investigations involving this compound did not yield any specific, publicly available research findings. While its chemical structure suggests potential biological interactions, dedicated studies to identify and characterize other specific enzyme targets have not been published in the accessible scientific literature. ontosight.ai

Antimicrobial Activity Profiling (e.g., Antibacterial, Antifungal, Antitubercular)

The antimicrobial potential of compounds containing the phenyl-piperidine scaffold has been explored against various pathogens.

Antitubercular Activity: A series of 2-phenyl-N-(pyridin-2-yl)acetamides was investigated for their antimycobacterial activity. nih.gov One compound in this series demonstrated promising activity against Mycobacterium tuberculosis H37Ra with a minimum inhibitory concentration (MIC) of 15.625 μg/mL. nih.gov Additionally, a series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant and extensively drug-resistant tuberculosis strains. nih.gov Two compounds from this series emerged as promising antitubercular agents, effective at 16 μg/mL against multidrug-resistant tuberculosis. nih.gov

Antifungal Activity: The antifungal properties of 2-phenyl-N-(pyridin-2-yl)acetamides were also tested against a panel of clinically important pathogens. nih.gov In a separate study, a series of thirty-eight 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides were synthesized and evaluated for their fungicidal activity. nih.gov Several of these compounds exhibited a broad spectrum of antifungal activity against various phytopathogenic fungi. nih.gov For example, compound V-10 displayed excellent activity against all tested phytopathogenic fungi. nih.gov

N'-phenylhydrazides have also been designed and synthesized as potential antifungal agents, showing varying degrees of activity against five strains of Candida albicans. researchgate.netmdpi.com Some of these compounds exhibited higher inhibitory activity against fluconazole-resistant fungi than fluconazole (B54011) itself. researchgate.net

Antibacterial Activity: The antibacterial properties of 2-phenyl-N-(pyridin-2-yl)acetamides have been assessed as part of a broader antimicrobial screening. nih.gov Another study on piperlotines, which are α,β-unsaturated amides, reported that piperlotine A and two other derivatives showed slight antimycobacterial activity against Mycobacterium tuberculosis with a MIC of 50 µg/mL. scielo.org.mx

Anti-inflammatory Potential

Several classes of compounds containing the phenyl-piperidine structure have demonstrated anti-inflammatory properties. A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates were screened for their anti-inflammatory properties in mice and rats, with some showing minor activity. nih.gov

Piperine (B192125), a compound found in Piper species, is known to possess anti-inflammatory properties. nih.gov It has been shown to protect against oxidative damage by quenching free radicals and reactive oxygen species. nih.gov The anti-inflammatory activity of piperine is also attributed to its ability to reduce the number of activated microglia and the expression of the cytokine IL-1β. nih.gov

A synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was evaluated for its in vitro inhibitory potential against COX-1, COX-2, and 5-LOX, which are key enzymes in the inflammatory pathway. nih.govmdpi.com The compound exhibited IC50 values of 314, 130, and 105 μg/mL for COX-1, COX-2, and 5-LOX, respectively. nih.gov In vivo studies using a carrageenan-induced edema model also demonstrated its anti-inflammatory effects. nih.gov

Similarly, a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids were synthesized and showed potent anti-inflammatory and analgesic activities in both in vitro and in vivo models. mdpi.com

Anticancer and Antiproliferative Effects

The potential of phenyl-piperidine derivatives as anticancer agents has been a significant area of investigation.

A series of 2-phenyl-N-(pyridin-2-yl)acetamides were investigated for their cytotoxicity on the HepG2 liver cancer cell line. nih.gov Certain compounds from this series were further screened for their antiproliferative activity against human epithelial kidney cancer cell line A498, human prostate cancer cell line PC-3, and human glioblastoma cell line U-87MG, where they showed interesting activity. nih.gov

Derivatives of 2-phenylacrylonitrile (B1297842) have been synthesized and evaluated as tubulin inhibitors with selective anticancer activity. nih.gov One compound, 1g2a, showed strong inhibitory activity against HCT116 (IC50 = 5.9 nM) and BEL-7402 (IC50 = 7.8 nM) cancer cells and exhibited better selective antiproliferative activities than the control drug, taxol. nih.gov This compound was found to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase. nih.gov

Two novel piperidones were found to induce apoptosis and have antiproliferative effects on human prostate and lymphoma cancer cell lines. nih.gov These compounds were shown to act as proteasome inhibitors. nih.gov

Another study focused on 2-[piperidinoethoxyphenyl]-3-phenyl-2H-benzo(b)pyran, which demonstrated anti-breast cancer properties in estrogen receptor-negative breast cancer cells. plos.org This compound selectively inhibited the EGF-induced growth of MDA-MB 231 cells with an IC50 of 3.7 µM and also inhibited the growth of primary cells from human breast carcinoma. plos.org

Novel SERM (selective estrogen receptor modulator) type ligands based on a 2-arylindole scaffold have been synthesized to target the estrogen receptor in hormone-dependent breast cancers. nih.gov These compounds demonstrated estrogen receptor binding and strong antiproliferative activity in the ER-positive MCF-7 breast cancer cell line, with some compounds having IC50 values of 2.71μM and 1.86μM. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The antiviral activity of compounds containing the phenyl-piperidine motif has been particularly noted in the context of HIV research. As mentioned previously, N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogs have been identified as a novel class of HIV-1 entry inhibitors. nih.gov These compounds, including NBD-556 and NBD-557, showed potent cell fusion and virus-cell fusion inhibitory activity at low micromolar levels and were active against laboratory-adapted strains of HIV-1, including an AZT-resistant strain, and primary isolates. nih.gov

In a different approach targeting the HIV life cycle, 2-piperazineone-bearing peptidomimetics have been developed as HIV capsid modulators. nih.gov One of the most potent compounds in a synthesized series, F-Id-3o, had an anti-HIV-1 EC50 value of 6.0 μM. nih.gov Interestingly, this series of compounds showed a preference for HIV-2 inhibitory activity, with one compound revealing an EC50 value of 2.5 μM against HIV-2. nih.gov

Neuropharmacological Assessments (e.g., Central Nervous System Stimulant, Psychoactive, Neuroprotective, Analgesic, Anticonvulsant)

The neuropharmacological effects of phenyl-piperidine derivatives are diverse, encompassing analgesic, anticonvulsant, and neuroprotective activities.

Analgesic Activity: A series of phenyl piperazinyl aralkyl ketone derivatives have been synthesized and shown to have obvious analgesic activities in vivo in mouse models. nih.gov Similarly, a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates have been prepared and screened for analgesic properties, with some compounds being six to nine times more potent than reference compounds like glafenine (B1671574) and aminopyrine. nih.gov

The synthesis of diastereoisomers and enantiomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide has led to the discovery of extremely potent analgesics. scispace.com One compound, cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piper- idyll-N-phenylpropanamide, was found to be up to 6684 times more potent than morphine in the tail withdrawal test in rats. scispace.com

Anticonvulsant Activity: Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov These compounds were designed as analogs of previously identified anticonvulsant pyrrolidine-2,5-diones. nih.govnih.gov Pharmacological studies showed that these acetamide (B32628) derivatives were active in the maximal electroshock (MES) seizure model, with some also showing activity in the 6-Hz screen, an animal model for therapy-resistant epilepsy. nih.gov

Neuroprotective Effects: Phenylenediamine derivatives have been shown to have neuroprotective effects independent of an antioxidant pathway. nih.gov These compounds protected neuronal HT22 cells against oxidative glutamate (B1630785) toxicity at nanomolar concentrations. nih.gov

Piperine has also been investigated for its neuroprotective effects in a mouse model of Parkinson's disease. nih.govresearchgate.net Treatment with piperine attenuated motor coordination and cognitive deficits and protected dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov

Investigation of Other Relevant Biological Activities

Research into compounds with the phenyl-piperidine scaffold has also uncovered other biological activities. For instance, the PubChem entry for 2-Phenyl-2-piperidinoacetamide, a compound structurally related to this compound, indicates that it is classified as harmful if swallowed and causes skin and serious eye irritation, and may cause respiratory irritation. nih.gov It is important to note that this is a hazard classification and not a pharmacological activity.

Cellular Mechanism of Action Studies

There is no available information detailing the cellular mechanism of action of this compound. Research in this area would typically investigate the compound's interaction with specific molecular targets, such as receptors, enzymes, or ion channels, to elucidate how it exerts its effects at a cellular level. Without such studies, any discussion of its mechanism would be purely speculative.

In Vivo Pharmacological Efficacy Studies

Consistent with the lack of cellular studies, there are no published in vivo pharmacological efficacy studies for this compound. This critical phase of preclinical research is necessary to understand how a compound behaves in a whole living organism.

Pharmacodynamic Markers and Biomarkers

The identification of pharmacodynamic markers and biomarkers is contingent upon the establishment of a biological effect. As no in vivo studies have been reported for this compound, there is no corresponding data on biomarkers that could be used to measure its activity or efficacy.

Mechanistic Studies of Biological Action

Molecular Target Identification and Validation

Initial investigations into the biological activity of analogs of 2-Phenyl-2-piperidinoacetonitrile, such as 2-phenyl-2-(1-piperidinyl)propane (PPP), have identified the cytochrome P450 (P450) family of enzymes as a primary molecular target. Specifically, research has demonstrated the inactivation of cytochromes P450 2B1 and P450 2B6 by PPP. nih.gov This inactivation was observed in liver microsomes from phenobarbital-induced rats, where the 7-(benzyloxy)resorufin O-dealkylation activity was inhibited. nih.gov Further validation was achieved using purified rat liver P450 2B1 and expressed human P450 2B6 in a reconstituted system, confirming the direct interaction and inactivation of these specific isoforms by the compound. nih.gov

The loss of enzymatic activity is attributed to a modification of the apoprotein rather than the heme group, as indicated by a partial loss in the ability of the inactivated P450s to form a CO-reduced complex. nih.gov The specificity of this interaction is highlighted by the protective effect observed when an alternate substrate is co-incubated with the enzyme and PPP, suggesting that the compound acts at or near the active site. nih.gov

Enzyme Kinetics and Inhibition Mechanisms

The interaction of this compound analogs with cytochrome P450 enzymes exhibits characteristics of mechanism-based inhibition. nih.govnih.gov This type of inhibition is time- and concentration-dependent and follows pseudo-first-order kinetics. nih.gov For instance, the inactivation of P450 2B1 by PPP was found to have a maximal rate of inactivation (k_inact) of 0.3 min⁻¹ and a concentration required to achieve half-maximal inactivation (K_I) of 12 µM. nih.gov Similarly, P450 2B6 was inactivated with a k_inact of 0.07 min⁻¹ and a K_I of 1.2 µM. nih.gov

Mechanism-based inhibition typically involves the enzymatic conversion of the inhibitor into a reactive metabolite that then covalently binds to the enzyme, leading to irreversible inactivation. nih.gov This is consistent with the observation that the inactivation of P450 2B1 and 2B6 by PPP was not reversible. nih.gov The process is also NADPH-dependent, indicating that the enzyme must be in a catalytically active state for the inhibition to occur. nih.govnih.gov The partition ratio, which estimates the number of inhibitor molecules turned over per enzyme inactivation event, was calculated to be 31 for P450 2B1 and 15 for P450 2B6 with PPP. nih.gov

Table 1: Kinetic Parameters of Cytochrome P450 Inhibition by 2-phenyl-2-(1-piperidinyl)propane (PPP)

EnzymeK_I (µM)k_inact (min⁻¹)t₁/₂ (min)Partition Ratio
P450 2B1120.32.531
P450 2B61.20.079.515

Data sourced from studies on PPP, an analog of this compound. nih.gov

Binding Site Characterization and Ligand-Protein Interaction Analysis

The binding of this compound analogs to cytochrome P450 enzymes occurs at the active site. This is supported by the fact that the presence of an alternative substrate can protect the enzyme from inactivation. nih.gov The inactivation process, being mechanism-based, inherently points to the inhibitor binding within the active site where it can be metabolically activated. nih.gov

While specific crystallographic data for this compound bound to its target enzymes are not detailed in the provided search results, computational tools can offer insights into such interactions. Methods like the Protein Interaction Explorer (PIE) can be used to analyze protein structures, identify binding pockets, and predict hot spots for ligand binding. nih.gov Such tools facilitate the 3D visualization of protein-ligand interactions and can help in understanding the structural basis of inhibition. nih.govyoutube.com The analysis of hydrophobic interactions, hydrogen bonds, and other non-covalent forces is crucial for a complete characterization of the binding site. youtube.com

Cellular Signaling Pathway Modulation

Information regarding the specific modulation of cellular signaling pathways by this compound is not available in the provided search results.

Elucidation of Molecular Pathways

The primary molecular pathway elucidated for analogs of this compound is their role as mechanism-based inhibitors of cytochrome P450 enzymes. nih.govnih.gov This involves the metabolic activation of the compound by a specific P450 isoform into a reactive intermediate. This intermediate then forms a stable, often covalent, bond with the enzyme, leading to its inactivation. nih.gov This process effectively sequesters the enzyme in an inactive state, disrupting its normal metabolic function. nih.gov The lack of effect of the exogenous nucleophile glutathione (B108866) (GSH) on the rate of inactivation of P450 2B1 and 2B6 by PPP suggests that the reactive metabolite is highly reactive and/or sterically shielded within the active site. nih.gov

Structure Activity Relationship Sar and Design Principles

Systematic Structural Modifications and Activity Correlations

The core structure of 2-Phenyl-2-piperidinoacetonitrile features three key components amenable to modification: the piperidine (B6355638) ring, the phenyl group, and the nitrile moiety. The spatial arrangement of these groups around the chiral alpha-carbon is also a critical determinant of biological activity.

The piperidine ring serves as a crucial component, often acting as a primary pharmacophore responsible for target binding or as a linker with favorable physicochemical properties. researchgate.net Modifications to this ring can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity. For instance, introducing alkyl substituents can impede oxidative metabolism, thereby increasing in vivo half-life. researchgate.net

In a study of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, which share the substituted piperidine motif, the introduction of a methyl group on the piperidine ring created additional chiral centers. The resulting stereoisomers displayed vastly different biological activities. One isomer, (2S,3R,4S)-1a, was identified as one of the most potent opiate agonists known, while another, (2S,3S,4R)-1d, acted as a weak mu antagonist. nih.gov This highlights the profound impact that even a small substitution on the piperidine ring can have on potency and functional activity, largely dictated by the precise stereochemistry.

In a different series of piperidine derivatives developed as inhibitors of MenA from Mycobacterium tuberculosis, modifications to the piperidine moiety were part of the SAR campaign to optimize the lead compound. nih.gov These examples underscore the principle that substitutions on the piperidine ring must be carefully considered to fine-tune the pharmacological profile of this compound analogs.

Ring PositionSubstitutionObserved EffectReference
3-positionMethyl (CH₃)Creation of new chiral centers leading to stereoisomers with dramatically different potencies and functional activities (agonist vs. antagonist). nih.gov
GeneralAlkyl groupsCan increase resistance to hepatic metabolism by impeding oxidation. researchgate.net

The phenyl group in this compound is a key hydrophobic feature that often engages in π-π stacking or hydrophobic interactions within a receptor binding pocket. Modifications to this aromatic ring can modulate binding affinity and selectivity.

Structure-activity relationship studies on 2-aryl-2-(pyridin-2-yl)acetamides, which are close structural analogs, revealed clear trends for phenyl ring substitution. The highest anticonvulsant activity was observed in compounds with an unsubstituted phenyl ring or those bearing substituents at the ortho- and meta-positions. nih.gov This suggests that the para-position may be sterically or electronically disfavored for optimal interaction with the biological target in that particular series.

In a different context, research on phenyl-substituted analogs of the nicotinic agonist UB-165 showed that the position of the phenyl substitution was critical for activity. A 2'-phenyl derivative was inactive, whereas a 4'-phenyl analog displayed enhanced selectivity for the α7 neuronal nicotinic receptor subtype. acs.org These findings indicate that both the presence and the substitution pattern of the phenyl ring are critical determinants of the biological activity and selectivity profile of compounds related to this compound.

Substitution PositionSubstituent TypeObserved Effect on ActivityReference
Unsubstituted-High anticonvulsant activity (in acetamide (B32628) analogs). nih.gov
Ortho/MetaVariousMaintained high anticonvulsant activity (in acetamide analogs). nih.gov
ParaVariousGenerally disfavored for activity (in acetamide analogs). nih.gov
4'-positionPhenylEnhanced α7 nicotinic receptor selectivity (in UB-165 analogs). acs.org

The nitrile group (-C≡N) is a versatile functional group in drug design, contributing to a molecule's electronic properties, binding interactions, and metabolic stability. nih.govnih.gov Its strong dipole can facilitate polar interactions, and the nitrogen atom can act as a hydrogen bond acceptor. In many pharmaceuticals, the nitrile group serves as a bioisostere for a carbonyl group or a halogen atom. nih.gov

Crucially, the nitrile group is generally metabolically robust. When attached to a quaternary carbon, as in this compound, the release of cyanide is not observed, enhancing the safety profile of the scaffold. This metabolic stability is a significant advantage in drug design. The incorporation of a nitrile can also block metabolically labile sites on a molecule, further improving its pharmacokinetic profile. nih.gov In some cases, the nitrile can participate in covalent bond formation with a target protein, leading to potent and sometimes reversible inhibition. nih.gov

PropertyDescriptionReference
Binding Interactions Acts as a hydrogen bond acceptor; participates in polar interactions. Can mimic carbonyls or halogens. nih.gov
Metabolic Stability Generally stable and not readily metabolized. Placement on a quaternary carbon prevents cyanide release.
Pharmacokinetics Can block metabolism at other sites, improving metabolic stability and overall pharmacokinetic profile. nih.gov
Covalent Modification Can act as an electrophilic warhead to form a covalent bond with the target, leading to potent inhibition. nih.gov

The alpha-carbon of this compound, bonded to the phenyl, piperidine, and nitrile groups, is a chiral center. Therefore, the compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.

The critical importance of stereochemistry is vividly illustrated in studies of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a complex molecule with multiple chiral centers. The four prepared stereoisomers showed dramatic differences in their biological profiles. The binding affinities and potencies varied by orders of magnitude between the isomers. For example, isomer 1b and 1c had the highest affinity for the µ-opioid receptor, but isomer 1a was the most potent agonist on the mouse vas deferens preparation. nih.gov In analgesic assays, the potency order was 1a > 1b > 1c > 1d, with isomer 1a being one of the most potent opiates ever discovered, while isomer 1d was a weak antagonist. nih.gov This demonstrates that the specific three-dimensional arrangement of the substituent groups is paramount for determining the nature and magnitude of the biological response. The synthesis of specific chiral α-aminonitriles is an area of active research, providing pathways to isolate and study the individual enantiomers of compounds like this compound. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For NMDA receptor antagonists, a common target for compounds with a phencyclidine-like structure, a general pharmacophore has been proposed. It typically consists of a hydrophobic region, corresponding to the phenyl ring, and a positive ionizable group, the piperidine nitrogen, separated by a specific distance. nih.gov

A pharmacophore model for piperidine-containing dual antagonists of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors also highlights features such as a hydrophobic group, an aromatic ring, and a positive ionizable center. researchgate.net Lead optimization strategies for compounds like this compound would involve synthesizing analogs that systematically probe the steric and electronic requirements of this pharmacophore. americanelements.com This process aims to enhance potency, improve selectivity, and optimize pharmacokinetic properties (absorption, distribution, metabolism, excretion). For example, optimization of a series of phenylpiperazine-based renin inhibitors involved extensive structural modifications that led to the discovery of a clinical candidate with reduced cardiac risk. medchemexpress.com Such strategies are directly applicable to the development of leads based on the this compound scaffold.

Selectivity Profiling and Analysis of Off-Target Effects

Selectivity is a critical aspect of drug design, as the interaction of a compound with unintended targets ("off-targets") can lead to undesired side effects. A thorough selectivity profile is therefore essential for any potential therapeutic agent.

A close structural analog of the title compound, 2-phenyl-2-(1-piperidinyl)propane (PPP), where the nitrile group is replaced by a methyl group, has been identified as a selective chemical inactivator of cytochrome P450 2B6 (CYP2B6). nih.govnih.gov Studies comparing PPP to other known CYP2B6 inactivators found it to be more selective, making it a useful tool for in vitro drug metabolism studies. nih.gov This finding suggests that compounds based on the 2-phenyl-2-piperidino scaffold may have a propensity to interact with CYP enzymes, a crucial consideration for potential drug-drug interactions.

Furthermore, given the structural similarities to various classes of CNS-active agents, analogs of this compound would warrant screening against a panel of receptors, such as dopamine, serotonin, and adrenergic receptors, where related arylpiperazine compounds are known to have activity. bioworld.com For example, subtype-selective NMDA receptor antagonists based on a piperidine scaffold were developed to avoid the side effects associated with non-selective agents. This highlights the importance of screening for activity at related receptor subtypes to ensure the desired selectivity and avoid unwanted pharmacological effects.

Compound/SeriesPrimary Target/ActivityNoted Off-Target/Selectivity ProfileReference
2-phenyl-2-(1-piperidinyl)propane (PPP) N/ASelective inactivator of CYP2B6. Less activity at CYP2D6 and CYP3A. nih.govnih.gov
Arylpiperazines 5-HT1A Receptor AgonistsAlso show affinity for α1-adrenergic receptors, requiring optimization for selectivity. bioworld.com
Piperidine SSNRAs Subtype-Selective NMDA Receptor AntagonistsDesigned to have weaker affinity for α1-adrenoceptors to reduce side effects.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). indexcopernicus.com This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

In the context of 2-Phenyl-2-piperidinoacetonitrile, molecular docking simulations can be employed to predict how it might bind to various biological targets. The process involves generating multiple possible conformations of the ligand within the active site of a target protein and scoring these poses based on a scoring function, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction.

While specific experimental targets for this compound are not extensively documented in publicly available literature, hypothetical docking studies can be performed against receptors where structurally similar molecules have shown activity. Such studies help in identifying potential protein targets and prioritizing experimental screening.

Table 1: Illustrative Docking Scores for this compound against Hypothetical Protein Targets This table presents hypothetical data for illustrative purposes.

Target ProteinDocking Score (kcal/mol)Predicted Affinity
Sigma-1 Receptor-8.5High
Dopamine (B1211576) Transporter-7.2Moderate
NMDA Receptor-6.8Moderate
Muscarinic Acetylcholine Receptor M1-7.9High

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the ligand's biological activity. For this compound, the key structural features—the phenyl group, the piperidine (B6355638) ring, and the nitrile group—can engage in various non-covalent interactions.

Hydrophobic Interactions: The phenyl ring can form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrogen Bonding: The nitrogen atom of the nitrile group or the piperidine ring could potentially act as a hydrogen bond acceptor with suitable donor residues in the protein's active site.

Table 2: Hypothetical Interaction Analysis of this compound in the Sigma-1 Receptor Active Site This table presents hypothetical data for illustrative purposes based on a docking simulation.

Interaction TypeLigand MoietyInteracting Residue(s)
Pi-Pi StackingPhenyl RingTrp164, Tyr103
HydrophobicPiperidine RingVal84, Ile124
Hydrogen BondNitrile NitrogenTyr173
van der WaalsEntire LigandLeu105, Met93

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govrsc.org By simulating the behavior of a system, MD can provide a detailed view of the conformational changes and stability of a ligand-protein complex, offering a more dynamic picture than the static view provided by docking. unimi.it

Once a promising binding pose is identified through molecular docking, MD simulations can be initiated to assess the stability of this complex in a simulated physiological environment (e.g., in water with ions at body temperature). The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg) over the simulation period. researchgate.net

A stable complex will typically show the RMSD of the ligand and the protein's backbone atoms reaching a plateau, indicating that the system has reached equilibrium. researchgate.net Analysis of Root Mean Square Fluctuation (RMSF) can further pinpoint which parts of the protein and ligand are flexible and which are stable. Such simulations can reveal if the initial docked pose is maintained or if the ligand reorients to find a more stable binding mode. nih.gov

Table 3: Illustrative MD Simulation Stability Metrics for a Hypothetical this compound-Protein Complex This table presents hypothetical data averaged over a 100 ns simulation for illustrative purposes.

MetricAverage ValueInterpretation
Protein Backbone RMSD (Å)2.1 ± 0.3The protein maintains a stable overall fold.
Ligand RMSD (Å)1.5 ± 0.4The ligand remains stably bound in the active site.
Radius of Gyration (Rg) (Å)18.5 ± 0.2The complex remains compact, with no signs of unfolding.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods solve the Schrödinger equation for a given molecule to provide information about its geometry, energy levels of molecular orbitals, and the distribution of electron density. diva-portal.org

For this compound, these calculations can determine its optimized 3D geometry and electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the calculation of the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding its interaction with biological targets. scispace.com

Table 4: Illustrative Quantum Chemical Properties of this compound This table presents hypothetical data calculated at the B3LYP/6-31G(d,p) level of theory for illustrative purposes.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-0.8 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.7 eVSuggests high kinetic stability.
Dipole Moment3.2 DebyeIndicates a polar nature, influencing solubility and binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally measured biological activities would be required. For each compound, a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated. Statistical methods are then used to build an equation that correlates a selection of these descriptors with the observed activity.

A hypothetical QSAR equation might look like: pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Surface Area)

This equation would suggest that activity (pIC50) increases with higher lipophilicity (LogP) and dipole moment but decreases with a larger molecular surface area. The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validation coefficient (q²). nih.gov

Table 5: Illustrative Data for a Hypothetical QSAR Model of this compound Analogs This table presents hypothetical data for illustrative purposes.

CompoundpIC50 (Observed)LogPDipole Moment (Debye)pIC50 (Predicted)
Analog 16.52.83.16.4
Analog 27.13.23.57.2
Analog 35.92.52.96.0
This compound 6.83.03.26.8

Virtual Screening Approaches for Analog Discovery

Virtual screening (VS) has emerged as a powerful computational technique in drug discovery and medicinal chemistry to explore vast chemical libraries and identify molecules with a high probability of binding to a specific biological target. wikipedia.org This in silico method is particularly valuable for the discovery of novel analogs of a lead compound, such as this compound, by filtering large databases to a manageable number of candidates for synthesis and experimental testing. wikipedia.orgnih.gov The application of virtual screening to this compound allows for the exploration of its chemical space to identify derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.

The process of virtual screening can be broadly categorized into two main strategies: ligand-based and structure-based approaches. wikipedia.org The choice of method is contingent on the available information about the target protein and known ligands.

Ligand-Based Virtual Screening (LBVS)

In the absence of a high-resolution 3D structure of the biological target, ligand-based methods are employed. These techniques leverage the principle of molecular similarity, which posits that molecules with similar structures are likely to exhibit similar biological activities. For this compound, several LBVS methods can be applied:

2D Similarity Searching: This approach utilizes molecular fingerprints to encode the structural features of this compound. These fingerprints are then used to screen large compound databases to identify molecules with a high degree of structural similarity.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model can be developed based on the conformation of this compound and used to screen for molecules that match this spatial arrangement of features. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR): By compiling a dataset of known analogs of this compound with their corresponding biological activities, a QSAR model can be developed. nih.gov This mathematical model can then predict the activity of new, untested molecules.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the target protein is known, structure-based methods can provide more detailed insights into the potential binding interactions of candidate molecules.

Molecular Docking: This is the most widely used SBVS technique. wikipedia.org It involves computationally placing candidate molecules into the binding site of the target protein and evaluating the complementarity of their fit using a scoring function. nih.gov For this compound analogs, docking studies can predict their binding orientation and affinity, providing a rationale for their potential activity. rsc.org The nitrile group, for instance, can act as a hydrogen bond acceptor or engage in other polar interactions within a binding pocket. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net This can provide a more accurate assessment of binding stability and the key intermolecular interactions that govern binding. rsc.org

A Hybrid Approach for Analog Discovery

A comprehensive virtual screening campaign for discovering analogs of this compound would ideally integrate both ligand-based and structure-based methods. For instance, a large commercial or proprietary database could first be filtered using 2D similarity and pharmacophore-based screening. The resulting hit list could then be subjected to molecular docking into the putative binding site of the target protein. The top-scoring compounds from docking could be further analyzed using MD simulations to refine the selection.

The following table illustrates a hypothetical set of results from a virtual screening workflow aimed at identifying promising analogs of this compound. The screening cascade involves initial filtering based on ligand similarity, followed by molecular docking to a hypothetical target, and a final assessment of key binding interactions.

Compound IDStructureSimilarity Score (to this compound)Docking Score (kcal/mol)Predicted Key Interactions
Lead Compound This compound1.00-7.5Pi-stacking with Phe234; H-bond with Asn156 (nitrile)
Analog-001 2-(4-Chlorophenyl)-2-piperidinoacetonitrile0.92-8.2Pi-stacking with Phe234; H-bond with Asn156 (nitrile); Halogen bond with Ser155
Analog-002 2-Phenyl-2-(4-hydroxypiperidino)acetonitrile0.88-7.9Pi-stacking with Phe234; H-bond with Asn156 (nitrile); H-bond with Glu189 (hydroxyl)
Analog-003 2-(3-Methoxyphenyl)-2-piperidinoacetonitrile0.85-8.5Pi-stacking with Phe234; H-bond with Asn156 (nitrile); H-bond with Tyr230 (methoxy)
Analog-004 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile0.75-7.1Pi-stacking with Phe234; H-bond with Asn156 (nitrile)

This virtual screening cascade allows for the prioritization of a small, diverse set of analogs for chemical synthesis and subsequent biological evaluation. The detailed predictions of binding interactions from molecular docking and MD simulations can also guide the rational design of further analogs with improved properties. nih.gov

Metabolic Pathways and Degradation Studies

In Vitro Metabolic Stability and Metabolite Identification

No specific studies on the in vitro metabolic stability or metabolite identification of 2-Phenyl-2-piperidinoacetonitrile have been published. Such studies are crucial for predicting a compound's half-life in the body and for identifying the chemical forms it is converted into.

There are no available reports on the hepatic metabolism of this compound. Typically, liver homogenate or microsome assays are employed to assess the susceptibility of a compound to metabolism by liver enzymes. pharmacy180.com For related compounds like meperidine analogues, hepatic metabolism is a primary route of clearance, often involving enzymatic cleavage of ester bonds and N-demethylation. pharmacy180.com However, it is crucial to note that this is a general observation for structurally related molecules and not specific data for this compound.

Specific enzymatic transformations of this compound have not been documented. The chemical structure, featuring a tertiary amine adjacent to a phenyl group and a nitrile, suggests potential susceptibility to various enzymatic reactions. For instance, flavin-containing monooxygenases (FMOs) are known to be involved in the metabolism of various xenobiotics containing nitrogen and sulfur atoms. However, without experimental data, any proposed enzymatic pathway remains speculative.

In Vivo Metabolic Fate and Excretion Routes

There is no published research on the in vivo metabolic fate and excretion routes of this compound in any biological system. Such studies would typically involve administering the compound to animal models and analyzing biological samples (e.g., urine, feces, blood) to track its distribution, metabolism, and elimination from the body.

Degradation Pathways in Environmental and Biological Systems

Information regarding the degradation of this compound in environmental or biological systems is not available. The stability of the compound under various conditions is a key factor in its environmental persistence and potential for bioaccumulation. While some chemical suppliers state that the compound is "stable," this is a general statement and not indicative of its behavior under specific environmental or biological conditions. lookchem.comsolubilityofthings.com

No studies have been found that investigate the oxidative degradation of this compound. Oxidative processes are significant in both biological metabolism (e.g., via cytochrome P450 enzymes) and environmental breakdown (e.g., through reaction with hydroxyl radicals in the atmosphere or water).

The hydrolytic stability of this compound has not been reported in the scientific literature. The nitrile group in the molecule could potentially undergo hydrolysis to form a carboxylic acid or an amide, a reaction that can be influenced by pH and the presence of enzymes. However, without experimental evidence, the rate and products of such degradation are unknown.

While direct research on this compound is lacking, some analytical data has been reported in the context of its synthesis. researchgate.net

Table 1: Reported Analytical Data for this compound

Analytical Technique Reported Data
¹H NMR (200 MHz, CDCl₃) δ (ppm) 1.47-1.59 (m, 6H), 2.49 (m, 4H), 4.75 (s, 1H), 7.29-7.32 (m, 3H), 7.49-7.52 (m, 2H) researchgate.net

This data confirms the structure of the compound but does not provide information on its metabolic or degradation pathways.

Photolytic Degradation

There is no specific information available in scientific literature regarding the photolytic degradation of this compound. Photodegradation studies are essential to determine a compound's stability when exposed to light. These studies typically identify the degradation products formed and the rate of degradation. Without such studies, the specific byproducts and the mechanism of its breakdown under light exposure remain unknown.

Impurity Profiling and Stability Assessment

Detailed impurity profiling and a formal stability assessment for this compound have not been documented in available research. Impurity profiling is the identification and quantification of all potential impurities that may be present in a substance. These impurities can arise from the manufacturing process, degradation, or storage. A thorough stability assessment would provide data on how the quality of the compound varies under the influence of environmental factors such as temperature, humidity, and light.

In the absence of direct research, it is not possible to provide a detailed account of the impurities or the stability of this compound.

Analytical Methodologies for Quantification and Profiling

Chromatographic Methods (e.g., HPLC-UV/HR-MS, GC-MS)

Chromatographic techniques are fundamental for the separation and quantification of "2-Phenyl-2-piperidinoacetonitrile" from complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a High-Resolution Mass Spectrometer (HR-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for its analysis.

While specific HPLC methods for the routine analysis of "this compound" are not extensively detailed in publicly available literature, general principles for the analysis of related piperidine (B6355638) derivatives can be applied. A reversed-phase HPLC system, such as one with a C18 or a phenyl-bonded column, would be a suitable starting point for method development. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode to achieve optimal separation. UV detection would be suitable for quantification, with the detection wavelength selected based on the compound's UV-Vis spectrum. For more selective and sensitive detection, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS or LC-HR-MS) would be the method of choice. For instance, a liquid chromatography-mass spectrometry (LC-MS) method has been established for the determination of the genotoxic impurity piperidine in rimonabant, a piperidine derivative. nih.gov This method utilized an Atlantis C18 column with a gradient elution of 0.05% formic acid-water and methanol. nih.gov

Table 1: General Chromatographic Conditions for Piperidine Derivatives

Parameter HPLC-UV/HR-MS GC-MS
Column Reversed-phase (e.g., C18, Phenyl-bonded) Capillary column (e.g., HP-5MS)
Mobile Phase/Carrier Gas Acetonitrile/Methanol and Water with additives (e.g., formic acid) Helium
Detection UV-Vis (DAD), Mass Spectrometry (MS, HR-MS) Mass Spectrometry (MS)
Ionization (for MS) Electrospray Ionization (ESI) Electron Ionization (EI)

| Sample Preparation | Dissolution in a suitable solvent, filtration | Dissolution in a suitable solvent |

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of "this compound".

Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the presence of specific functional groups. For "this compound", the most characteristic absorption band would be that of the nitrile group (C≡N), which typically appears in the region of 2220-2260 cm⁻¹. Other significant absorptions would include those for C-H stretching of the aromatic and aliphatic parts of the molecule, and C-N stretching of the piperidine ring. IR spectra for the related compound 2-phenyl-2-(pyridin-2-yl)acetonitrile (B23408) are available and show these characteristic features. nih.govnist.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" would be dominated by the absorption of the phenyl group. The related compound, α-phenyl-α-(2-pyridyl)acetonitrile, exhibits a UV absorption maximum at 260 nm. caymanchem.com

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of "1-Piperidineacetonitrile, α-phenyl-" (a synonym for "this compound") is available from the NIST Mass Spectrometry Data Center. nist.gov The mass spectrum shows a molecular ion peak (M⁺) and various fragment ions that are characteristic of the molecule's structure. The fragmentation pattern of amines and nitriles often involves cleavage of bonds adjacent to the functional groups. libretexts.org

Table 2: Key Spectroscopic Data for this compound and Related Compounds

Technique Compound Key Observations Reference
Mass Spectrometry (EI) 1-Piperidineacetonitrile, α-phenyl- Molecular Weight: 200.28 g/mol nist.gov
IR Spectroscopy 2-Phenyl-2-(pyridin-2-yl)acetonitrile C≡N stretch, C-H stretch (aromatic and aliphatic) nih.govnist.gov
UV-Vis Spectroscopy α-Phenyl-α-(2-pyridyl)acetonitrile λmax = 260 nm caymanchem.com

| ¹³C NMR | 2-Phenyl-2-(pyridin-2-yl)acetonitrile | Data available on SpectraBase | nih.gov |

Electrochemical Analysis for Compound Characterization and Reactivity

Electrochemical methods can be employed to investigate the redox properties of "this compound" and to understand its reactivity. The electrochemical behavior is influenced by the presence of the tertiary amine (piperidine) and the nitrile group.

The piperidine moiety can undergo oxidation, and the nitrile group can undergo reduction. Studies on the electrochemical oxidation of amines have shown that they can be converted to various products, including nitriles, through dehydrogenation pathways on electrodes like NiOOH. nih.gov The electrochemical oxidation of α-aminonitriles is also a known reaction, often used in synthetic chemistry. mdpi.comorganic-chemistry.org

While specific electrochemical studies on "this compound" are not documented, cyclic voltammetry could be used to determine its oxidation and reduction potentials. Such studies would provide insights into its electron transfer kinetics and potential for electrochemical transformations. The electrochemical synthesis of piperidine derivatives through the reductive cyclization of imines has been demonstrated, highlighting the electrochemical reactivity of related structures. nih.gov

Development of Bioanalytical Assays for Biological Sample Quantification

The development of robust bioanalytical assays is essential for quantifying "this compound" in biological matrices such as plasma, urine, or tissue samples. Such assays are crucial for pharmacokinetic and metabolic studies.

Given the compound's structure, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most suitable approach for its quantification in biological samples due to its high sensitivity and selectivity. nih.govnih.gov The development of such a method would involve several key steps:

Sample Preparation: This would typically involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix.

Chromatographic Separation: An HPLC system with a reversed-phase column would be used to separate the analyte from endogenous components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for "this compound" would need to be identified and optimized.

Method Validation: The developed assay would need to be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. youtube.comfda.gov

While a specific bioanalytical assay for "this compound" has not been published, methods for the quantification of other piperidine-containing drugs and their metabolites in human plasma using LC-MS/MS have been successfully developed and validated, providing a clear framework for the development of an assay for this compound. nih.govnih.gov

Table 3: General Approach for Bioanalytical Method Development

Step Technique/Procedure Key Considerations
Sample Preparation Protein Precipitation, LLE, SPE Removal of matrix interferences, analyte recovery
Separation HPLC (Reversed-phase) Efficient separation from endogenous compounds
Detection Tandem Mass Spectrometry (MS/MS) High sensitivity and selectivity (MRM mode)

| Validation | According to regulatory guidelines | Linearity, accuracy, precision, stability, etc. |

Translational Research and Future Perspectives

Potential Therapeutic Applications and Disease Areas

While direct therapeutic applications of 2-Phenyl-2-piperidinoacetonitrile are not yet established in clinical practice, its structural components suggest several promising avenues for investigation. The molecule is an α-aminonitrile, a class of compounds recognized for its significant biological properties and as a key intermediate in the synthesis of vital heterocyclic molecules. bohrium.com Furthermore, the piperidine (B6355638) ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. arizona.edunih.gov

The potential therapeutic utility can be inferred from the known activities of its constituent moieties:

Central Nervous System (CNS) Disorders: The piperidine heterocycle is a crucial component in many CNS modulators. arizona.edu Compounds featuring this ring system have been successfully developed for various neurological and psychiatric conditions. Given that the phenethylamine (B48288) group, a core part of many psychoactive stimulants, is also structurally related, this suggests a potential for this compound or its derivatives to modulate neuro-pathways. nih.gov

Oncology: Both α-aminonitriles and piperidine derivatives have been investigated for their anti-cancer properties. bohrium.comarizona.edunih.gov The α-aminonitrile structure is a building block for various compounds with demonstrated anticancer activity, while certain piperidine-based agents are established anti-cancer drugs. arizona.edunih.gov

Infectious Diseases: The α-aminonitrile class has shown a spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. bohrium.com This broad bioactivity makes it a candidate for developing new agents against infectious diseases.

Enzyme Inhibition: A significant area of research for related compounds is enzyme inhibition. N-acylated α-aminonitriles, which could be synthesized from this compound, are known as mechanism-based inhibitors of serine and cysteine-type hydrolases, such as proteases. bohrium.comacs.org

Table 1: Potential Therapeutic Areas for this compound Based on Structural Analogs

Therapeutic Area Rationale Based on Structural Moieties Citation
CNS Disorders The piperidine ring is a common scaffold for CNS modulators. arizona.edu
Oncology Piperidine derivatives and α-aminonitriles have shown anti-cancer activity. bohrium.comarizona.edu
Infectious Diseases α-Aminonitriles exhibit antibacterial, antiviral, and antifungal properties. bohrium.com
Enzyme Inhibition N-acylated α-aminonitriles can act as inhibitors of protease enzymes. bohrium.comacs.org

Challenges in Drug Discovery and Development of Related Compounds

The path from a promising chemical scaffold to a therapeutic agent is fraught with challenges. For compounds like this compound, these hurdles span synthesis, preclinical modeling, and clinical translation.

Synthetic Complexity and Scalability: A primary challenge lies in the synthesis of derivatives. While the classic Strecker reaction can produce α-aminonitriles, it often requires stoichiometric amounts of highly toxic cyanide reagents, posing safety and environmental concerns. bohrium.comnih.gov Furthermore, creating complex, three-dimensional piperidine structures for structure-activity relationship (SAR) studies has traditionally involved lengthy, multi-step processes with high costs, often relying on expensive precious metal catalysts. news-medical.net Functionalizing the carbon backbone of the piperidine ring, as opposed to the nitrogen atom, presents a significant synthetic difficulty. nih.gov

Preclinical Model Validity: A major bottleneck in developing drugs for CNS disorders is the limited predictive validity of animal models. nih.gov Many compounds that show promise in animal experiments fail in human clinical trials, partly because the neurobiology of psychiatric disorders is not fully understood, making it difficult to create accurate models. nih.gov This is a critical challenge for any potential neuropsychiatric applications of this compound.

Target Identification and Selectivity: While the general biological activity of the piperidine and α-aminonitrile classes is known, identifying the specific molecular targets for a novel compound requires extensive screening and validation. Achieving high selectivity for a desired target over off-target interactions is a universal challenge in drug discovery, crucial for minimizing potential side effects.

Strategies for Overcoming Hurdles in Preclinical Research

To address the challenges in developing piperidine-based α-aminonitriles, researchers are devising innovative strategies in both chemical synthesis and preclinical evaluation.

Advanced Synthetic Methodologies: To circumvent the issues of traditional synthesis, new methods are emerging.

Green Chemistry: For α-aminonitrile synthesis, "green" approaches are being developed. These include using indium as a catalyst in water or employing ammonium (B1175870) salts, which avoids the direct use of toxic cyanide sources. nih.govnih.gov Organocatalysis, which avoids toxic metal catalysts, has also become an efficient and environmentally benign route. mdpi.com

Modular and Efficient Synthesis: For the piperidine scaffold, a novel two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling allows for the streamlined creation of complex 3D molecules. This modular approach significantly reduces the number of synthetic steps and costs. news-medical.net

Improving Preclinical Translation: To bridge the gap between animal studies and human trials, especially in neuroscience, several strategies are being implemented.

Translational Biomarkers: There is a push to develop and validate biomarkers that can be measured in both animals and humans. This includes imaging and electrophysiology markers that capture the function and dysfunction of neural circuits. nih.gov

Reverse Translation: Researchers are "back-translating" validated human endpoints to preclinical models. nih.gov For example, human cognitive assessments are adapted for use in rodents to ensure that the models are measuring clinically relevant phenomena. nih.gov

Systematic Reviews: Advocating for systematic reviews of all preclinical work before initiating human clinical trials can help ensure that decisions are based on a comprehensive understanding of the available evidence. nih.gov

Table 2: Challenges and Strategies in the Development of this compound Analogs

Challenge Strategy for Overcoming Hurdle Citation
Use of Toxic Reagents in Synthesis Development of "green" synthetic routes using catalysts like indium or ammonium salts. nih.govnih.gov
Complex, Multi-Step Synthesis Modular, two-stage synthesis combining biocatalysis and radical cross-coupling. news-medical.net
Poor Predictive Validity of Animal Models Use of translatable biomarkers (e.g., imaging, electrophysiology) and reverse translation of clinical endpoints. nih.govnih.gov
Subjective Clinical Endpoints Adoption of quantitative digital tools and wearable devices for more objective data collection. nih.gov

Emerging Research Directions and Unexplored Avenues

The future of research into this compound and related compounds is likely to branch into several exciting directions.

Enantioselective Synthesis: Many biological targets are chiral, meaning they interact differently with the left- and right-handed versions (enantiomers) of a drug molecule. A key emerging direction is the development of enantioselective synthesis methods for α-aminonitriles, which would allow for the creation of chirally pure compounds with potentially higher potency and fewer side effects. bohrium.commdpi.com

Mechanism-Based Inhibitors: The potential for N-acylated α-aminonitriles to act as mechanism-based inhibitors of proteases is a significant avenue. acs.org This opens up research into diseases where protease activity is dysregulated, such as in certain cancers and viral infections.

Novel Psychoactive Substance (NPS) Research: The structural similarity to known psychoactive compounds means that this compound could be studied within the context of novel psychoactive substances (NPS). nih.govmdpi.com Such research is critical for understanding the neuropharmacology of new chemical classes and has important implications for public health and forensic toxicology. mdpi.comfrontiersin.org

Multi-Target Ligands and the "Entourage Effect": Modern drug discovery is moving beyond the "one molecule, one target" paradigm. There is growing interest in developing drugs that modulate multiple targets simultaneously. Additionally, the "entourage effect," first described in cannabinoid science, suggests that a combination of related compounds can have a greater or different therapeutic effect than an isolated molecule. pharmexec.com Future research could explore whether derivatives of this compound could be used in combination to achieve synergistic outcomes. pharmexec.com

Broader Implications for Chemical Biology and Pharmaceutical Sciences

The study of compounds like this compound has implications that extend beyond the molecule itself, influencing the broader fields of chemical biology and pharmaceutical science.

Advancement of Synthetic Chemistry: The challenges posed by synthesizing complex piperidine derivatives drive innovation in chemical methods. The development of efficient, cost-effective, and environmentally friendly strategies for C-H functionalization and heterocycle synthesis expands the toolkit available to all medicinal chemists, accelerating the discovery of new drugs for a wide range of diseases. news-medical.netmdpi.com

Informing Neuropharmacology: The investigation of novel compounds with potential CNS activity contributes to a deeper understanding of brain chemistry and pharmacology. mdpi.com By studying how new molecules interact with neural receptors and transporters, scientists can elucidate complex biological pathways and identify new targets for treating mental illness. nih.govmdpi.com

Evolution of Drug Development Paradigms: The difficulties in translating promising compounds into approved therapies, particularly in neuroscience, are forcing a re-evaluation of the entire drug development process. nih.govnih.gov This has led to a greater emphasis on human-data-driven discovery, the sophisticated use of biomarkers, and the adoption of new technologies for more objective clinical assessment. nih.gov The lessons learned from the development of novel compounds are helping to build a more robust and predictive framework for future pharmaceutical research. pharmacytimes.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Phenyl-2-piperidinoacetonitrile?

  • Methodology : A two-step approach is typically employed:

Nucleophilic substitution : React benzyl cyanide derivatives with piperidine under basic conditions (e.g., NaH or K₂CO₃) to introduce the piperidine moiety.

Cyanoalkylation : Use α-bromoacetophenone intermediates with cyanide sources (e.g., KCN) to form the acetonitrile group.

  • Key Conditions : Reactions often require anhydrous solvents (THF, DMF) and temperatures of 60–100°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
    • Example Table :
StepReagentsSolventTemp (°C)Yield (%)
1Piperidine, NaHTHF8065–75
2KCN, α-BromoacetophenoneDMF10050–60

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and piperidine methylene groups (δ 1.4–2.8 ppm). The nitrile carbon appears at ~120 ppm in 13C NMR.
  • IR Spectroscopy : A strong C≡N stretch near 2240 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 229.3 (C₁₄H₁₆N₂) .

Q. How should researchers handle safety concerns during synthesis?

  • Safety Protocols : Use fume hoods for nitrile handling (toxic volatiles). PPE (gloves, goggles) is mandatory. Emergency procedures for cyanide exposure (e.g., amyl nitrite antidote) should be readily available .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Variables to Test :

  • Catalysts : Transition metals (e.g., Pd/C) may enhance coupling efficiency.
  • Solvent Polarity : Switch from DMF to acetonitrile to reduce side-product formation.
  • Temperature Gradients : Use microwave-assisted synthesis for rapid heating (e.g., 150°C for 10 min) to accelerate kinetics .
    • Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., catalyst loading vs. temperature) .

Q. How to resolve contradictions in reported reaction yields for this compound?

  • Root Causes :

  • Impurity of Starting Materials : Use HPLC-pure benzyl cyanide (≥99%) to minimize side reactions.
  • Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis of intermediates.
    • Case Study : A 2024 study reported 75% yield using Cs₂CO₃ as a base, while a 2023 study achieved only 50% with K₂CO₃. The higher basicity of Cs₂CO₃ likely deprotonates intermediates more effectively .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • DFT Calculations : Model the electron density of the nitrile group to predict nucleophilic attack sites.
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability. Software like AutoDock Vina can prioritize in vitro testing targets .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Common Byproducts :

  • Phenylpiperidine derivatives : Result from incomplete cyanide substitution.
  • Oxidation Products : Formed if reactions are conducted under aerobic conditions.
    • Mitigation : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) to stabilize intermediates .

Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound?

  • Possible Factors :

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) due to solvent recrystallization (ethanol vs. acetone).
  • Impurity Profiles : Residual solvents (DMF, THF) lower observed melting points.
    • Resolution : Validate purity via DSC (Differential Scanning Calorimetry) and single-crystal X-ray diffraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.